3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Description
Properties
IUPAC Name |
3-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-7-8(13(19)20)5-6-9(11)10-3-1-2-4-12(10)21-14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHLHRKORORKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718605 | |
| Record name | 2-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261591-90-5 | |
| Record name | 2-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The biaryl backbone of 3-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is typically assembled via Suzuki-Miyaura coupling. This reaction couples a halogenated benzoic acid precursor (e.g., methyl 4-bromo-3-fluorobenzoate) with 2-(trifluoromethoxy)phenylboronic acid. Key parameters include:
-
Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.
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Base : K₂CO₃ or Cs₂CO₃ in a 2:1 molar ratio relative to the boronic acid.
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Solvent : Tetrahydrofuran (THF) or toluene at reflux (80–110°C).
Representative Yield Data
| Precursor | Boronic Acid | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methyl 4-bromo-3-fluorobenzoate | 2-(trifluoromethoxy)phenylboronic acid | 58–65 | >90% |
Fluorination and Functional Group Interconversion
Nucleophilic Aromatic Fluorination
Hydrolysis of Ester Intermediates
Saponification for Carboxylic Acid Formation
The final step converts ester-protected intermediates to the free acid using alkaline hydrolysis:
Process Metrics
| Starting Ester | NaOH Concentration | Reaction Time | Acid Yield (%) |
|---|---|---|---|
| Methyl 3-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoate | 2M | 4 hours | 85–90 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Large-scale synthesis employs flow chemistry to enhance reproducibility and safety:
Purification Techniques
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Crystallization : Ethanol/water (7:3) yields 98% pure product after two recrystallizations.
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Chromatography : Reserved for pharmaceutical-grade material using silica gel with ethyl acetate/hexane.
Comparative Analysis of Synthetic Routes
Cost-Benefit Evaluation
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity, scalability | Pd catalyst cost |
| Nucleophilic Fluorination | Atom-economic, mild conditions | Requires cryogenic temperatures |
| Flow Chemistry | Rapid, safe, high yield | High initial capital investment |
Quality Control and Analytical Validation
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or amines
Scientific Research Applications
3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. Additionally, these groups can influence the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Key Observations:
Replacement of -OCF₃ with -CF₃ (as in 3-fluoro-4-(trifluoromethyl)benzoic acid) reduces steric bulk but maintains strong electron-withdrawing effects, which may influence solubility and reactivity .
Molecular Weight and Complexity :
- The target compound’s molecular weight is expected to exceed 300 g/mol due to the additional phenyl ring, compared to simpler derivatives like 3-fluoro-4-(trifluoromethyl)benzoic acid (226.11 g/mol) .
Biological Activity
3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is a compound of significant interest due to its unique fluorinated structure, which enhances its biological activity. The presence of trifluoromethoxy and fluoro substituents contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
- Molecular Formula : C14H8F4O3
- Molecular Weight : 300.21 g/mol
- Storage Conditions : Recommended storage at -20°C to maintain stability .
The biological activity of this compound can be attributed to its ability to interact with biological targets through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways critical in disease processes.
- Antimicrobial Properties : Studies suggest that compounds with similar structures exhibit antimicrobial activity, which could be explored further for this compound.
- Modulation of Receptor Activity : The trifluoromethoxy group may enhance binding affinity to certain receptors, influencing signaling pathways involved in various diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of fluorinated compounds similar to this compound. Results indicated that these compounds inhibited the growth of various bacterial strains, suggesting potential therapeutic applications in treating infections .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of soluble epoxide hydrolase (sEH) by derivatives containing trifluoromethyl groups. The incorporation of fluorine atoms significantly increased potency against sEH, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 3: Anti-inflammatory Effects
Investigations into the anti-inflammatory properties demonstrated that compounds with similar structures could modulate cytokine production and reduce inflammation in vitro. This suggests potential applications in inflammatory diseases .
Research Findings
Recent studies have emphasized the role of fluorinated compounds in drug design, particularly their ability to enhance metabolic stability and bioavailability. The electronegative nature of fluorine atoms contributes to stronger interactions with biological targets, leading to improved pharmacological profiles.
- Structure-Activity Relationship (SAR) : SAR studies indicate that the introduction of trifluoromethoxy groups can significantly enhance the potency and selectivity of compounds against specific targets.
- Pharmacokinetics : Preliminary data suggest favorable pharmacokinetic properties for this compound, including increased half-life and bioavailability compared to non-fluorinated analogs .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid?
- Methodological Answer : The compound can be synthesized via sequential cross-coupling reactions. A typical approach involves:
Nucleophilic aromatic substitution : Fluorination of a precursor using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .
Suzuki-Miyaura coupling : Introduction of the trifluoromethoxy-substituted phenyl group using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions .
Hydrolysis : Conversion of ester intermediates to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .
- Key Data :
| Intermediate | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Fluorinated precursor | 65–75 | >95% | |
| Coupled intermediate | 50–60 | >90% |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Monitor purity using C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (0.1% TFA) .
- NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environments, ¹H NMR for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z: ~330.2 for [M-H]⁻) .
Q. What are the critical solubility considerations for this compound in biological assays?
- Methodological Answer :
- Solubility Profile : Limited aqueous solubility (≤10 µM in PBS); use DMSO for stock solutions (≤10 mM). For in vitro assays, optimize with co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .
- Stability : Monitor degradation in DMSO stocks over 72 hours via HPLC to ensure <5% degradation .
Advanced Research Questions
Q. How does the electronic effect of the trifluoromethoxy group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electron-withdrawing effects on the benzoic acid moiety. The trifluoromethoxy group increases electrophilicity, enhancing interactions with target enzymes .
- Experimental Validation : Compare binding affinities (IC₅₀) of analogs with/without the trifluoromethoxy group using SPR or fluorescence polarization assays .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ECHA) and apply statistical weighting to account for assay variability .
Dose-Response Validation : Re-test conflicting results under standardized conditions (e.g., fixed cell lines, consistent ATP levels for kinase assays) .
- Example : Discrepancies in IC₅₀ values for kinase inhibition (2–10 µM) were resolved by controlling for cellular redox state .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to predict CYP450 metabolism sites. Introduce steric hindrance (e.g., methyl groups) near labile positions .
- In Silico Docking : Identify metabolically stable analogs by simulating interactions with hepatic enzymes (e.g., CYP3A4) .
Q. What crystallographic challenges arise during structural elucidation of this compound?
- Methodological Answer :
- Crystal Growth : Use slow vapor diffusion (e.g., ether into DCM solution) to obtain single crystals. The trifluoromethoxy group often disrupts crystal packing, requiring iterative solvent screening .
- X-ray Diffraction : Resolve disorder in the trifluoromethoxy moiety using high-resolution data (≤1.0 Å) and anisotropic refinement .
Data Contradiction Analysis
Q. Why do studies report varying efficacy in Alzheimer’s disease models despite similar structural motifs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
